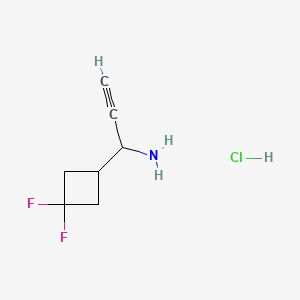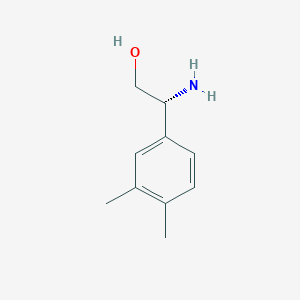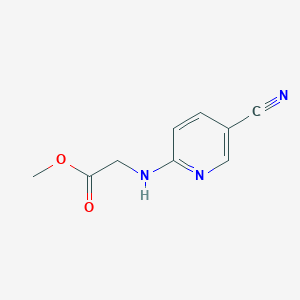
5-(5-bromo-1-benzofuran-2-carbonyl)-1,3-dimethyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-bromo-1-benzofuran-2-carbonyl)-1,3-dimethyl-1H-pyrazole is a complex organic compound that features a benzofuran ring substituted with a bromine atom and a pyrazole ring substituted with two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-bromo-1-benzofuran-2-carbonyl)-1,3-dimethyl-1H-pyrazole typically involves multiple steps. One common route starts with the preparation of 5-bromo-1-benzofuran-2-carbonyl chloride. This intermediate is then reacted with 1,3-dimethyl-1H-pyrazole under appropriate conditions to yield the final product. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-(5-bromo-1-benzofuran-2-carbonyl)-1,3-dimethyl-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the benzofuran ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents. The conditions for these reactions vary but often involve the use of catalysts, specific temperatures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
5-(5-bromo-1-benzofuran-2-carbonyl)-1,3-dimethyl-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies to understand its interactions with biological molecules and its potential as a bioactive agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: The compound may have applications in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which 5-(5-bromo-1-benzofuran-2-carbonyl)-1,3-dimethyl-1H-pyrazole exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact pathways and targets are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-bromo-1-benzofuran-2-carbonyl chloride
- 1,3-dimethyl-1H-pyrazole
Uniqueness
5-(5-bromo-1-benzofuran-2-carbonyl)-1,3-dimethyl-1H-pyrazole is unique due to its combined structural features of a brominated benzofuran ring and a dimethyl-substituted pyrazole ring. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Eigenschaften
Molekularformel |
C14H11BrN2O2 |
|---|---|
Molekulargewicht |
319.15 g/mol |
IUPAC-Name |
(5-bromo-1-benzofuran-2-yl)-(2,5-dimethylpyrazol-3-yl)methanone |
InChI |
InChI=1S/C14H11BrN2O2/c1-8-5-11(17(2)16-8)14(18)13-7-9-6-10(15)3-4-12(9)19-13/h3-7H,1-2H3 |
InChI-Schlüssel |
KTTYTARBKSVFEE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1)C(=O)C2=CC3=C(O2)C=CC(=C3)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


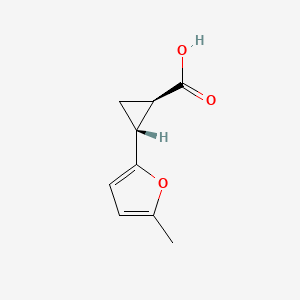
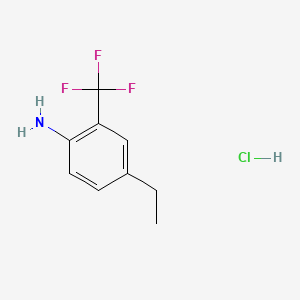
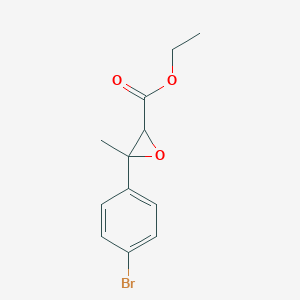
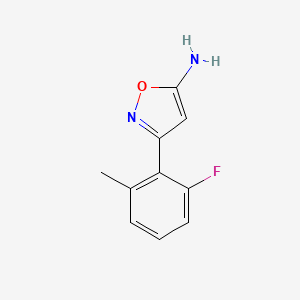
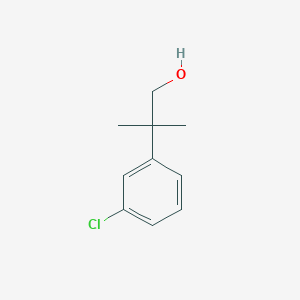
![(1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol](/img/structure/B13575325.png)
![8-methyl-1H,4H,5H-pyrazolo[4,3-c]quinolin-4-one](/img/structure/B13575333.png)
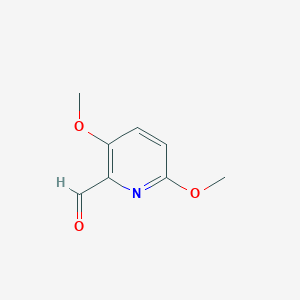
![(6R)-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B13575352.png)

![Methyl (r)-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate](/img/structure/B13575357.png)
